molecular formula C5H9NO2 B1220193 N-methylolmethacrylamide CAS No. 923-02-4

N-methylolmethacrylamide

Cat. No.: B1220193
CAS No.: 923-02-4
M. Wt: 115.13 g/mol
InChI Key: DNTMQTKDNSEIFO-UHFFFAOYSA-N
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Description

N-methylolmethacrylamide, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2691. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Polymerization and Copolymerization

N-methylolmethacrylamide (NMMA) is studied in radical polymerization and copolymerization processes. Research has explored its polymerization kinetics and how factors like the polymerization medium's hydrophilicity affect the initiator's decomposition rate and primary radical termination. The presence of the -OH group in NMMA increases the molecular weight of the polymer compared to N-alkyl methacrylamides. NMMA also shows varying copolymerization parameters with different monomers like methyl methacrylate and styrene (Kopeček & Baẑilová, 1973).

Crosslinking Copolymerization

The crosslinking copolymerization of NMMA has been investigated, focusing on its kinetic course and properties. The studies reveal how reaction conditions influence the properties of the polymer, like polymer-water interaction and the modulus of elasticity. This research aids in understanding the formation of three-dimensional networks in polymers (Kopeček & Baẑilová, 1974).

Polymerization-Crosslinking in Textiles

In textiles, NMMA has been used for polymerization-crosslinking in cotton fabric. NMMA-treated cotton shows high resilience levels, superior strength retention, and abrasion resistance compared to other treatments. The study also noted the benefits of a nitrogen atmosphere in curing processes for NMMA (Shih, Bertoniere, & Rowland, 1980).

Molecular Imaging Applications

Molecular imaging technologies have used NMMA copolymers to investigate drug delivery mechanisms. This includes studying intracellular processes like cell binding and trafficking, and non-invasive visualization of pharmacokinetics and biodistribution in animal models. Gamma-scintigraphy has been applied to study NMMA copolymer drug conjugates in human patients, demonstrating the broad scope of NMMA in medical research and drug delivery systems (Lu, 2010).

Safety and Hazards

The EC Number of NMMA is 213-086-1 and the CAS number is 923-02-4 . It has a hazard classification and labelling according to the ECHA . More detailed safety data can be found in the safety data sheet provided by Sigma-Aldrich .

Future Directions

The global NMMA market size is expected to reach a significant value by 2029, rising at a market growth of a certain percentage CAGR during the forecast period (2023-2029) . This suggests that NMMA will continue to be an important compound in various industrial applications in the future.

Biochemical Analysis

Biochemical Properties

N-Methylolmethacrylamide plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive hydroxymethyl group. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, this compound can form crosslinks with amino groups in proteins, leading to changes in protein conformation and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can impact cellular metabolism by modifying the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing tissue repair and regeneration. At high doses, this compound can exhibit toxic effects, including tissue damage and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, contributing to the compound’s overall biochemical effects . Additionally, this compound can influence metabolic flux and metabolite levels by modifying the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of this compound within these compartments can impact its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

N-(hydroxymethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTMQTKDNSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26587-87-1
Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26587-87-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2027335
Record name Methylolmethacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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CAS No.

923-02-4
Record name Methylolmethacrylamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methylolmethacrylamide
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Record name N-methylolmethacrylamide
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Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-
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Record name Methylolmethacrylamide
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Record name N-(hydroxymethyl)methacrylamide
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Record name N-METHYLOLMETHACRYLAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
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sodium polyacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: NMMA is primarily investigated for its ability to enhance the properties of materials, particularly textiles like cotton fabric. [, , , , ] It acts as a crosslinking agent, forming a network polymer within the material's structure, leading to improved resilience, strength, and abrasion resistance. [, , , ]

ANone: While both NMMA and NMA enhance textile properties, research suggests that NMMA imparts superior retention of strength and abrasion resistance in cotton fabrics. [, ] This difference is attributed to the presence of an α-methyl substituent in NMMA, which influences the composition of reagent residues in the treated cotton and results in a lower degree of covalent crosslinking. []

ANone: Cure conditions significantly impact the performance of NMMA-treated cotton. Curing in a nitrogen atmosphere, compared to air, generally improves the retention of strength and abrasion resistance for both NMMA and NMA-treated fabrics. []

ANone: Research indicates potential applications of NMMA in:

  • Wood Impregnation: NMMA can be used as an initiating agent in the impregnation of wood with styrene monomer. This process enhances the wood's resistance to termite attacks. []
  • Microsphere Preparation: NMMA serves as a crosslinking agent in the production of swellable microspheres. []
  • Dentin Primers: Studies explore the use of NMMA in dentin primers to improve the adhesion of resin composites in dental applications. [, , , ]

ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of NMMA.

ANone: While the research highlights the importance of cure conditions for NMMA-treated materials, specific information regarding the compound's stability under various storage conditions is not detailed in the abstracts.

ANone: The provided research abstracts do not provide information on the environmental impact or degradation pathways of NMMA.

ANone: The research primarily focuses on the immediate performance enhancements provided by NMMA treatment. Long-term effects, such as durability after repeated use or potential leaching of the compound, are not addressed in the abstracts.

ANone: Yes, the research mentions several alternative compounds used for durable press finishes in textiles, including dimethylolethyleneurea (DMEU) and dimethyloldihydroxyethyleneurea (DMDHEU). [] The study on wood impregnation also mentions using untreated wood as a control. []

ANone: While the research notes the interaction of NMMA with cotton and its role as a crosslinking agent, it doesn't delve into the specific kinetic features or detailed reaction mechanisms involved. [, ]

ANone: The provided research abstracts do not discuss any computational chemistry or modeling studies related to NMMA.

ANone: While one study mentions NMMA's use in dentin primers for dental applications, the provided research abstracts do not directly address the compound's toxicity or safety profile. []

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